molecular formula C11H9N3O4 B1517529 1-(1,3-benzodioxol-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1097050-86-6

1-(1,3-benzodioxol-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1517529
CAS RN: 1097050-86-6
M. Wt: 247.21 g/mol
InChI Key: OOBITTXDOOFFAZ-UHFFFAOYSA-N
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Description

1-(1,3-benzodioxol-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, also known as MBCD, is an organic compound that has been studied for its potential applications in the fields of medicinal chemistry and biochemistry. MBCD is a heterocyclic compound that is composed of five carbon atoms, two oxygen atoms, one nitrogen atom, and a methyl group. It is a colorless solid that can be easily synthesized in the laboratory.

Scientific Research Applications

Ruthenium-catalyzed Synthesis for Triazole-based Scaffolds

Triazole-based compounds, including those similar to the specified molecule, have been utilized in the preparation of peptidomimetics or biologically active compounds. A study describes a protocol based on ruthenium-catalyzed cycloaddition for producing protected versions of these amino acids, highlighting their utility in synthesizing triazole-containing dipeptides and triazoles active as HSP90 inhibitors (Ferrini et al., 2015).

Dimroth Rearrangement in Triazole Derivatives

The chemistry of triazole derivatives, such as the compound , might be influenced by reactions like the Dimroth rearrangement. Research on transformations and synthetic methods involving triazole compounds sheds light on the versatile chemistry and potential applications of these molecules in creating various derivatives (Albert, 1970).

Drug-likeness and Microbial Investigation

Some triazole derivatives have been synthesized and characterized for their drug-likeness properties, along with in vitro antibacterial, antifungal, and antimycobacterial activities. These findings suggest the potential of triazole-based compounds in medicinal chemistry and drug development (Pandya et al., 2019).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-5-methyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4/c1-6-10(11(15)16)12-13-14(6)7-2-3-8-9(4-7)18-5-17-8/h2-4H,5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBITTXDOOFFAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC3=C(C=C2)OCO3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1,3-benzodioxol-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
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1-(1,3-benzodioxol-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
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1-(1,3-benzodioxol-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
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1-(1,3-benzodioxol-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
1-(1,3-benzodioxol-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(1,3-benzodioxol-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

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